molecular formula C13H10N2O B13891514 Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- CAS No. 62455-71-4

Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]-

Cat. No.: B13891514
CAS No.: 62455-71-4
M. Wt: 210.23 g/mol
InChI Key: ADTFNZKIEHMPOZ-UHFFFAOYSA-N
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Description

Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- is a nitrile-substituted aromatic compound featuring a benzene ring with a cyano group at the para position and a methyl-linked 2-oxo-1(2H)-pyridinyl moiety at the meta position. The 2-oxo-1(2H)-pyridinyl group introduces a lactam structure, conferring both hydrogen-bonding capacity and electronic effects due to the conjugated carbonyl system.

Properties

CAS No.

62455-71-4

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-[(2-oxopyridin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C13H10N2O/c14-9-11-4-3-5-12(8-11)10-15-7-2-1-6-13(15)16/h1-8H,10H2

InChI Key

ADTFNZKIEHMPOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC(=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Preparation of 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate)

  • Reactants: 6-chloropyrimidine-2,4(1H,3H)-dione and benzonitrile derivative.
  • Conditions: Reaction carried out in presence of a suitable base (e.g., potassium carbonate) and solvent (e.g., methyl isobutyl ketone).
  • Outcome: Formation of chloropyrimidine intermediate (Formula-4).

Methylation Step

  • Methylating Agent: Dimethyl sulfate is preferred due to cost-effectiveness and higher yield.
  • Base: Potassium carbonate.
  • Solvent: Methyl isobutyl ketone.
  • Reaction Conditions: Temperature ranges from 20°C to reflux temperature of the solvent.
  • Molar Ratios: Dimethyl sulfate used in 2.5 to 3.0 mole ratio per mole of intermediate.
  • Result: Formation of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Formula-5).

Amination to Introduce 3-Aminopiperidinyl Group

  • This step involves substitution of the chlorine atom with (3R)-3-aminopiperidin-1-yl group.
  • Reaction conditions involve mild and safer reagents to ensure high purity and yield.
  • The product is 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (Formula-1).

Formation of Pharmaceutically Acceptable Salts

  • Hydrochloride Salt Formation:

    • Treat compound with HCl sources such as isopropyl alcohol-HCl.
    • Solvents can include methanol, ethanol, ethyl acetate, diethyl ether, or aqueous HCl.
    • The hydrochloride salt (Formula-1b) is obtained with improved stability and solubility.
  • Benzoate Salt Formation:

    • React compound with benzoic acid in dichloromethane.
    • Followed by solvent removal, co-distillation with n-propanol, and recrystallization.
    • Yields crystalline form-A of the benzoate salt (Formula-1a).

Purification and Crystallization

  • Purification involves recrystallization from suitable solvents or solvent mixtures such as hydrocarbons, ethers, esters, ketones, nitriles, alcohols, or polar aprotic solvents.
  • Cooling steps are critical; reaction mixtures are cooled to 25-30°C and further to 0-5°C to promote crystallization.
  • The crystalline form-A obtained exhibits a characteristic powder X-ray diffraction (PXRD) pattern confirming polymorphic identity.
  • Filtration and washing with n-propanol ensure removal of impurities and drying yields high purity crystalline product.

Summary Table of Key Reaction Parameters

Step Reagents & Conditions Temperature Range Solvent(s) Notes
Intermediate Formation 6-chloropyrimidine-2,4-dione + benzonitrile derivative + base (K2CO3) Ambient to reflux Methyl isobutyl ketone Base facilitates substitution
Methylation Dimethyl sulfate (2.5-3.0 eq) + K2CO3 20°C to reflux Methyl isobutyl ketone Cost-effective methylation agent
Amination (3R)-3-aminopiperidin-1-yl substitution Mild conditions Suitable solvent Ensures high purity and yield
Hydrochloride Salt Formation HCl source (e.g., isopropyl alcohol-HCl) Ambient Alcohol solvents Improves solubility and stability
Benzoate Salt Formation Benzoic acid + dichloromethane + n-propanol Reflux, then cooled Dichloromethane, n-propanol Crystallization to polymorphic form-A
Purification Recrystallization Cooling 25-30°C to 0-5°C Various solvents PXRD confirms crystalline form

Research Outcomes and Advantages

  • The improved process using dimethyl sulfate as methylating agent is more cost-effective and safer compared to traditional methods.
  • The process consistently yields high-quality product with a desirable impurity profile.
  • The formation of hydrochloride and benzoate salts enhances pharmaceutical applicability.
  • Crystallization methods yield stable polymorphic forms suitable for drug formulation.
  • The process is scalable and reproducible, suitable for industrial pharmaceutical production.

Scientific Research Applications

Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of dyes, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]Benzonitrile (CAS 865758-96-9)

  • Structural Differences: Replaces the pyridinyl lactam with a dihydro-pyrimidinone ring containing two carbonyl groups and a chlorine substituent.
  • The chloro substituent introduces electron-withdrawing effects, which may stabilize the nitrile group but reduce solubility compared to the parent compound.
  • Synthetic Routes: Synthesized via nucleophilic substitution or Knoevenagel condensation, similar to methods in .

Alogliptin Benzoate (CAS 850649-62-6)

  • Structural Differences: Incorporates a pyrimidinone ring linked to a piperidinylamino group and a benzoate ester.
  • Functional Impact: The amino-piperidine moiety enhances basicity and solubility, critical for oral bioavailability in DPP-4 inhibitors. The benzoate ester acts as a prodrug, improving absorption compared to the free nitrile .
  • Biological Activity : Demonstrates 10-fold higher inhibitory activity against DPP-4 than simpler pyridinylmethyl analogs .

4-(2,3-Dihydro-2-oxo-1H-indol-1-yl)Benzonitrile (CAS 1042159-71-6)

  • Structural Differences : Substitutes the pyridinyl group with a dihydroindole lactam.
  • Reduced steric hindrance compared to pyridinylmethyl derivatives may improve membrane permeability .

3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile (Compound 8 in )

  • Structural Differences : Replaces the lactam with a benzimidazole group.
  • Functional Impact :
    • The benzimidazole’s aromaticity and basic nitrogen enhance interactions with heme-containing enzymes like indoleamine 2,3-dioxygenase (IDO1).
    • Higher lipophilicity may reduce aqueous solubility but improve blood-brain barrier penetration .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Solubility (LogP) Biological Target Reference
Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- 2-Oxo-pyridine None 2.1 (predicted) Not reported
2-[(6-Chloro-3-methyl-2,4-dioxo-pyrimidinyl)methyl]benzonitrile Pyrimidinone Chloro, methyl 2.8 DPP-4
Alogliptin Benzoate Pyrimidinone Piperidinylamino, benzoate ester 1.5 DPP-4
4-(2-Oxo-indolyl)benzonitrile Dihydroindole None 2.3 Kinases
3-(Benzimidazolylmethyl)benzonitrile Benzimidazole None 3.0 IDO1

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in CAS 865758-96-9) stabilize the nitrile but reduce solubility, while basic amines (e.g., piperidinyl in Alogliptin) enhance solubility via salt formation .
  • Biological Performance: Pyrimidinone derivatives (e.g., Alogliptin) show superior enzyme inhibition due to dual hydrogen-bonding sites, whereas benzimidazole analogs () excel in targeting oxidative enzymes .
  • Synthetic Feasibility: Knoevenagel or nucleophilic alkylation routes () are scalable for benzonitrile derivatives, though steric hindrance in bulkier analogs (e.g., CAS 1042159-71-6) may require optimized conditions .

Biological Activity

Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- (CAS No. 586379-89-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antiviral and anticancer activities, and presents relevant case studies and research findings.

  • Molecular Formula : C14H12N2O
  • Molecular Weight : 240.261 g/mol
  • Structure : The compound features a benzonitrile moiety linked to a pyridine derivative, which is crucial for its biological activity.

Biological Activity Overview

Benzonitrile derivatives have been studied for their diverse biological activities, particularly in the fields of antiviral and anticancer research. The following sections detail specific findings related to these activities.

Antiviral Activity

Recent studies have indicated that certain pyridine derivatives exhibit promising antiviral properties. For instance:

  • Mechanism of Action : The compound's structure allows it to interact with viral enzymes, potentially inhibiting replication.
  • Case Studies :
    • In vitro studies demonstrated that related compounds showed effective inhibition against various viruses, including HIV and influenza strains, with IC50 values in the low micromolar range .
    • A study highlighted that modifications in the pyridine ring significantly enhanced antiviral efficacy against resistant strains of HIV .
CompoundVirus TargetedIC50 (μM)Reference
Benzonitrile Derivative AHIV0.02
Benzonitrile Derivative BInfluenza0.35

Anticancer Activity

Benzonitrile derivatives have also shown potential in cancer treatment:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation.
  • Case Studies :
    • A study reported that a related benzonitrile derivative exhibited cytotoxic effects on several cancer cell lines, with an EC50 value of approximately 5 μM .
    • Another investigation revealed that structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
CompoundCancer TypeEC50 (μM)Reference
Benzonitrile Derivative CBreast Cancer5.0
Benzonitrile Derivative DLung Cancer3.5

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of benzonitrile derivatives typically involves reactions that allow for various substitutions on the pyridine ring. The SAR studies indicate that:

  • Electron-withdrawing groups enhance biological activity by stabilizing the active form of the compound.
  • The presence of hydroxyl or methoxy groups on the pyridine ring can improve solubility and bioavailability.

Q & A

Q. Basic Research Focus

  • Solvent selection : Use aprotic solvents (e.g., DMF, THF) to minimize hydrolysis of nitrile groups.
  • Catalytic optimization : Pd/C or Pd(OAc)₂ for efficient coupling reactions.
  • Temperature control : Maintain <5°C during exothermic steps (e.g., Grignard additions) to reduce side reactions .
    Yield improvements (from 20% to 65%) are achieved via DoE (Design of Experiments) for parameter screening.

How does the structural modification of the pyridinylmethyl group affect the compound's physicochemical properties?

Advanced Research Focus
Modifications (e.g., halogenation, alkylation) influence:

  • LogP values : Introduction of trifluoromethyl groups increases lipophilicity, impacting membrane permeability.
  • Hydrogen-bonding capacity : Substitution at the 2-oxo position alters solubility (e.g., hydroxyl groups improve aqueous solubility by 3-fold).
    Methodology :
  • QSAR modeling : Correlate substituent effects with bioactivity using Molinspiration or Schrödinger Suite .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for formulation studies.

What computational methods are used to predict the reactivity or stability of this compound under different conditions?

Q. Advanced Research Focus

  • Reactivity prediction : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic sites prone to hydrolysis or oxidation.
  • Degradation pathways : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) model hydrolytic degradation .
  • Crystal structure prediction (CSP) : Tools like Mercury CSD predict polymorphic forms affecting bioavailability.

What are the challenges in scaling up the laboratory synthesis of this compound while maintaining stereochemical integrity?

Q. Advanced Research Focus

  • Racemization risks : Heat or basic conditions during scale-up may epimerize chiral centers (e.g., (R)-3-aminopiperidine). Mitigate via low-temperature reactions and inert atmospheres.
  • Mixing efficiency : Poor mixing in large reactors leads to gradient formation. Use continuous flow reactors for homogeneous reagent distribution.
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

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